Mearsine

Catalog No.
S583745
CAS No.
92446-42-9
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mearsine

CAS Number

92446-42-9

Product Name

Mearsine

IUPAC Name

3,8-dimethyl-2-azabicyclo[2.2.2]oct-2-en-5-one

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-5-3-7-4-8(11)9(5)6(2)10-7/h5,7,9H,3-4H2,1-2H3

InChI Key

XWZBTIGBVQYTRB-UHFFFAOYSA-N

SMILES

CC1CC2CC(=O)C1C(=N2)C

Canonical SMILES

CC1CC2CC(=O)C1C(=N2)C

Mearsine is a member of cyclohexanones.

Mearsine is an alkaloid compound with the chemical formula C9H13NOC_9H_{13}NO and a unique isoquinuclidine structure. It is derived from the plant Peripentadenia mearsii, which is native to North Queensland, Australia. The compound is classified as a member of cyclohexanones and features a bicyclic structure that contributes to its biological activity and potential applications in various fields, particularly in pharmaceuticals .

Typical of alkaloids. Its structure allows for various modifications such as:

  • Hydrogenation: Mearsine can be hydrogenated to form saturated derivatives.
  • Oxidation: The presence of nitrogen in its structure allows for oxidation reactions, potentially leading to different functional groups.
  • Nucleophilic substitutions: The alkaloid can participate in nucleophilic attack due to the electrophilic nature of its carbon atoms.

These reactions are significant for synthetic chemistry, particularly in creating derivatives that may enhance its biological activity or improve its pharmacokinetic properties .

Mearsine exhibits notable biological activities, primarily attributed to its isoquinuclidine structure. Research indicates that it possesses:

  • Antimicrobial properties: Mearsine has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer activity: Preliminary studies suggest that it may inhibit the growth of cancer cells, although more research is needed to fully understand its mechanisms and efficacy.
  • Neuroprotective effects: There is evidence suggesting that mearsine may have protective effects on neuronal cells, which could be beneficial in treating neurodegenerative diseases .

The synthesis of mearsine has been explored through various methods, with notable approaches including:

  • Natural extraction: Isolated from Peripentadenia mearsii, although this method is limited by the availability of plant material.
  • Total synthesis: Synthetic pathways have been developed to produce mearsine in the laboratory, allowing for greater control over yield and purity. One such method involves constructing the isoquinuclidine framework through multi-step organic synthesis techniques .

Mearsine's unique properties open up several potential applications:

  • Pharmaceuticals: Due to its biological activities, mearsine could be developed into new drugs targeting infections or cancer.
  • Research: It serves as a valuable compound for studying alkaloid chemistry and biological interactions.
  • Natural product development: Mearsine can be utilized in creating natural product formulations aimed at health and wellness .

Studies on the interactions of mearsine with biological systems have revealed insights into its mode of action. Notably:

  • Protein binding studies indicate that mearsine may interact with specific receptors or enzymes, influencing its pharmacological effects.
  • Cell line assays have been used to evaluate its cytotoxicity and efficacy against various cancer cell lines, providing a basis for further development as an anticancer agent .

Mearsine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivitySource
MearsineIsoquinuclidineAntimicrobial, AnticancerPeripentadenia mearsii
SpongothymidineNucleosideAntiviralMarine sponge
ConotoxinPeptideAnalgesicCone snails
BerberineIsoquinolineAntimicrobial, AntidiabeticVarious plants
VincristineAlkaloidAnticancerMadagascar periwinkle

Mearsine's distinctive isoquinuclidine structure and its specific biological activities set it apart from these compounds, making it a subject of interest for further research and potential therapeutic applications .

Mearsine represents a unique isoquinuclidine alkaloid that was first isolated from the bark of Peripentadenia mearsii, a plant species native to North Queensland, Australia [1]. This compound features a distinctive 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring system with a molecular formula of C9H13NO and a molecular weight of 151.209 [1]. The structural elucidation of mearsine revealed it to be (1S,4S,8S)-3,8-dimethyl-2-azabicyclo[2.2.2]oct-2-en-5-one, containing a bicyclic structure with a nitrogen atom at the bridgehead position [1] [3].

The phytochemical investigation of Peripentadenia mearsii has shown that the plant is a rich source of alkaloids, with nearly thirty different alkaloids detected in the bark and leaf extracts [4]. Mearsine was identified as a minor alkaloid component during comprehensive extraction and isolation procedures [4] [8]. The isolation process typically involves several sequential steps:

  • Collection and preparation of plant material (bark) from Peripentadenia mearsii [4]
  • Extraction using organic solvents to separate alkaloid components [4]
  • Fractionation through chromatographic techniques [4]
  • Purification of individual alkaloids including mearsine [4]

The structure of mearsine was definitively confirmed through X-ray crystallography of its picrate salt, which unambiguously established its three-dimensional configuration [3] [22]. This analysis revealed the absolute stereochemistry as (1β,4β)-3,5β-dimethyl-2-azabicyclo[2.2.2]octa-2-ene-8-one, with the natural form being the (-)-mearsine enantiomer [22].

PropertyValueMethod of Determination
Molecular FormulaC9H13NOMass spectrometry [1]
Molecular Weight151.209Calculated [1]
Stereochemistry(1S,4S,8S)X-ray crystallography [3] [22]
Natural Form(-)-MearsineOptical rotation [8] [22]
Ring SystemIsoquinuclidineStructural analysis [1] [14]

The isolation of mearsine from Peripentadenia mearsii represents a significant contribution to our understanding of the chemical diversity within the Elaeocarpaceae family, highlighting the unique secondary metabolites produced by this plant species [4] [7].

Proposed Biogenetic Routes in Elaeocarpaceae Species

The Elaeocarpaceae family, comprising approximately 615 species of trees and shrubs across 12 genera, is known for producing diverse alkaloids with complex structures [7] [15]. Mearsine belongs to a specialized class of alkaloids featuring the isoquinuclidine scaffold, which is relatively rare in nature [14]. The biogenetic pathways leading to mearsine formation in Elaeocarpaceae species have been the subject of considerable research interest [13] [21].

Robertson proposed a biosynthetic pathway for mearsine that begins with simple amino acid precursors [31]. The proposed route involves:

  • Initial formation of a piperidine ring system derived from lysine metabolism [11] [13]
  • Subsequent cyclization to form the bicyclic isoquinuclidine structure [13] [31]
  • Oxidation and methylation steps to introduce the functional groups present in the final mearsine structure [31]

Within the Elaeocarpaceae family, several biogenetic routes have been identified that lead to various alkaloid structures [15] [20]. The formation of mearsine is believed to share common early biosynthetic steps with other alkaloids found in this plant family [20] [21]. The proposed pathway involves:

Biosynthetic StageKey IntermediatesEnzymatic Processes
Initial PrecursorsAmino acids (likely lysine)Decarboxylation, transamination [11] [21]
Ring FormationPiperidine derivativesCyclization, condensation [13] [21]
Bicyclic SystemAzabicyclic intermediatesIntramolecular cyclization [21] [31]
Final ModificationsOxidized intermediatesOxidation, methylation [21] [31]

Comparative studies of alkaloid profiles across different Elaeocarpaceae species have revealed that while mearsine appears to be specific to Peripentadenia mearsii, related alkaloid structures are found in other members of the family [7] [15]. This suggests that the biosynthetic machinery for producing complex nitrogen-containing ring systems is conserved across the family, with species-specific modifications leading to the diverse array of alkaloids observed [15] [20].

The biogenetic relationship between mearsine and other Elaeocarpaceae alkaloids provides valuable insights into the evolution of specialized metabolic pathways within this plant family [15] [20]. These pathways represent sophisticated examples of how plants have developed the capacity to produce complex secondary metabolites from relatively simple precursors [19] [21].

Enzymatic Mechanisms for Isoquinuclidine Formation

The formation of the isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system found in mearsine involves a series of enzymatically catalyzed reactions that construct this unique bicyclic scaffold [14] [23]. The enzymatic mechanisms responsible for isoquinuclidine formation represent sophisticated examples of nature's synthetic capabilities [19] [28].

The key enzymatic steps in isoquinuclidine formation are believed to include:

  • Initial formation of a piperidine ring through amino acid-derived precursors, likely involving decarboxylation and cyclization reactions catalyzed by specific enzymes [19] [32]
  • Introduction of functional groups at strategic positions to prepare for the second ring closure [21] [32]
  • Formation of the bicyclic system through an intramolecular cyclization reaction, potentially involving an iminium ion intermediate [13] [31]
  • Final enzymatic modifications to establish the specific substitution pattern found in mearsine [21] [31]

The enzymes involved in these transformations likely include:

Enzyme ClassProposed FunctionReaction Type
DecarboxylasesRemoval of carboxyl groups from amino acid precursorsDecarboxylation [19] [32]
OxidoreductasesIntroduction of carbonyl groups and stereoselective reductionsOxidation/Reduction [21] [28]
TransferasesAddition of methyl groupsMethylation [21] [32]
CyclasesFormation of ring systemsCyclization [19] [28]
IsomerasesRearrangement of intermediatesIsomerization [28] [32]

The formation of the isoquinuclidine ring system likely involves a key enzymatic cyclization step where a properly positioned nitrogen atom attacks an electrophilic carbon center [16] [19]. This intramolecular reaction establishes the bicyclic framework characteristic of mearsine [14] [16]. The stereoselective nature of this process suggests the involvement of highly specific enzymes that control the three-dimensional outcome of these reactions [19] [28].

Studies on related alkaloid biosynthetic pathways have provided insights into potential enzymatic mechanisms for isoquinuclidine formation [19] [32]. For instance, research on enzymes involved in the biosynthesis of other bicyclic alkaloids has revealed that specialized cyclases can catalyze complex ring-forming reactions with remarkable stereoselectivity [6] [32]. These enzymes often operate through precise positioning of reactive groups and stabilization of transition states to favor specific reaction pathways [28] [32].

The enzymatic machinery responsible for isoquinuclidine formation represents an elegant example of how plants have evolved sophisticated catalytic systems to produce complex secondary metabolites [19] [28]. Understanding these mechanisms not only provides insights into natural product biosynthesis but also offers inspiration for the development of biomimetic synthetic approaches [28] [32].

Ecological Role in Plant Defense Mechanisms

Mearsine, like many other alkaloids produced by plants, is believed to play a significant role in plant defense mechanisms against herbivores and pathogens [12] [29]. The presence of this unique isoquinuclidine alkaloid in Peripentadenia mearsii likely confers ecological advantages to the plant in its native environment [12] [33].

Alkaloids generally function as chemical deterrents against herbivory through several mechanisms:

  • Disruption of cellular processes in herbivores through interaction with enzymes, receptors, or other biological targets [29] [33]
  • Production of bitter or unpalatable taste that discourages feeding [33]
  • Interference with digestive processes or nutrient absorption in herbivores [12] [33]
  • Potential neurotoxic effects on insect or vertebrate herbivores [29] [33]

The specific ecological role of mearsine in Peripentadenia mearsii likely involves:

Defense MechanismProposed FunctionEcological Significance
Feeding DeterrenceBitter taste or post-ingestive effectsReduces herbivore damage [12] [33]
Toxicity to InsectsDisruption of insect physiological processesControls pest populations [29] [33]
Antimicrobial ActivityInhibition of pathogen growthProtects against infections [12] [34]
Specialized Herbivore AdaptationCo-evolution with specific herbivoresEcological specialization [29] [34]

The distribution of mearsine within Peripentadenia mearsii tissues suggests strategic allocation of this defensive compound to protect vulnerable plant parts [4] [33]. The concentration of alkaloids, including mearsine, is typically higher in tissues that are most valuable to the plant or most susceptible to herbivore attack, such as young leaves, reproductive structures, and bark [4] [12].

Research on plant defense mechanisms has shown that alkaloid production often follows patterns consistent with optimal defense theory, where defensive compounds are allocated based on the tissue value and likelihood of attack [29] [33]. The presence of mearsine in Peripentadenia mearsii bark suggests a role in protecting this vital tissue from herbivores and pathogens [4] [33].

The ecological significance of mearsine extends beyond direct defense against herbivores [33] [34]. Like other plant alkaloids, it may also function in:

  • Mediating interactions with beneficial organisms such as pollinators or seed dispersers [34]
  • Signaling between plants or between plants and other organisms [34]
  • Adapting to specific environmental conditions or stresses [29] [34]

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Mearsine

Dates

Last modified: 02-18-2024

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